molecular formula C9H7FO2 B053088 8-Fluorochroman-4-one CAS No. 111141-00-5

8-Fluorochroman-4-one

Cat. No. B053088
M. Wt: 166.15 g/mol
InChI Key: FKDMFDMYQZIZMI-UHFFFAOYSA-N
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Patent
US08501733B2

Procedure details

Potassium t-butoxide (2.42 g) was added to a solution of the compound 1-1 (2.20 g) in tetrahydrofuran (100 ml) at room temperature. After stirring for five minutes at the same temperature, beta-propiolactone (2.71 ml) was added. Because of heat generation, the mixture was moved to an ice bath and stirred at the same temperature for one hour. After further stirring at room temperature for four hours, the mixture was made acidic with 1 N hydrochloric acid to terminate the reaction. The aqueous layer was extracted with ethyl acetate, and the organic layer was washed with brine. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was crystallized by adding a mixed solvent of 20% ethyl acetate-hexane to obtain the title compound (1.44 g).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14].[C:15]1(=O)[O:18][CH2:17][CH2:16]1.Cl>O1CCCC1>[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:9]=1[O:14][CH2:15][CH2:16][C:17]2=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2.2 g
Type
reactant
Smiles
FC1=C(C=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.71 mL
Type
reactant
Smiles
C1(CCO1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Because of heat generation, the mixture was moved to an ice bath
STIRRING
Type
STIRRING
Details
After further stirring at room temperature for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized
ADDITION
Type
ADDITION
Details
by adding a mixed solvent of 20% ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=CC=C2C(CCOC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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